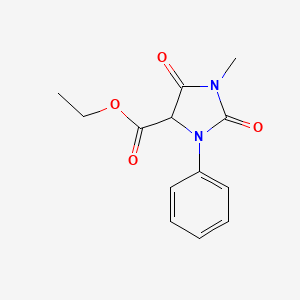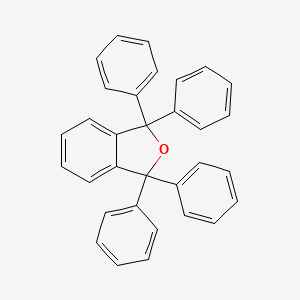
1,1,3,3-Tetraphenyl-2-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetraphenyl-2-benzofuran is a complex organic compound with the molecular formula C32H24O. This compound belongs to the benzofuran family, which is characterized by a fused benzene and furan ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetraphenyl-2-benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of Friedel-Crafts alkylation followed by intramolecular cyclization. For instance, the reaction of 3-hydroxy-3H-benzofuran-2-one with phenyl derivatives can yield the desired compound .
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often employs catalytic strategies to enhance yield and efficiency. Palladium-catalyzed coupling reactions and copper-mediated transformations are frequently used in large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,3,3-Tetraphenyl-2-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products
The major products formed from these reactions include substituted benzofurans, quinones, and dihydro derivatives, which have significant applications in medicinal and synthetic chemistry .
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its biological activities, including anticancer, antibacterial, and antiviral properties.
Medicine: Potential therapeutic agent for diseases such as cancer and viral infections.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1,3,3-Tetraphenyl-2-benzofuran involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and tyrosinase, leading to its biological effects. Additionally, it can interfere with cellular signaling pathways, contributing to its anticancer and antiviral activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,4,4-Tetraphenyl-1,3-butadiene
- 1,2,3,4-Tetraphenylbenzene
- Benzothiophene derivatives
Uniqueness
1,1,3,3-Tetraphenyl-2-benzofuran is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Propriétés
Numéro CAS |
6624-06-2 |
|---|---|
Formule moléculaire |
C32H24O |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
1,1,3,3-tetraphenyl-2-benzofuran |
InChI |
InChI=1S/C32H24O/c1-5-15-25(16-6-1)31(26-17-7-2-8-18-26)29-23-13-14-24-30(29)32(33-31,27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24H |
Clé InChI |
GFKWNKDRODJUHB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(O2)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





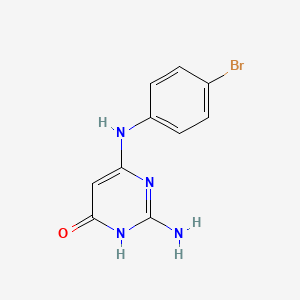


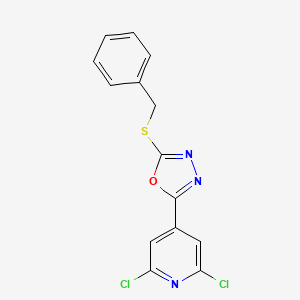
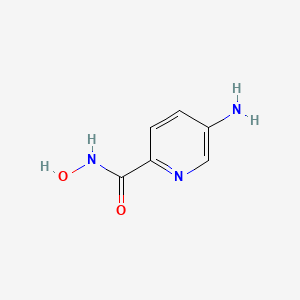
![(2E)-2-[(3,4-Dichlorophenyl)imino]-1-phenylethan-1-one](/img/structure/B14000683.png)
![N-[4-(4-nitrophenyl)sulfinylphenyl]acetamide](/img/structure/B14000688.png)
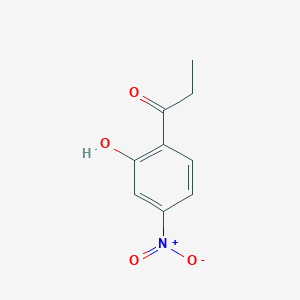
![Diethyl[(3,4-dichlorophenyl)amino]propanedioate](/img/structure/B14000707.png)
